2,3-Dimethylnaphthalene-1,4,5-triamine

Description

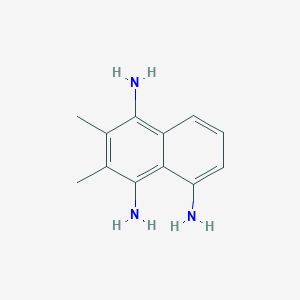

2,3-Dimethylnaphthalene-1,4,5-triamine (C₁₂H₁₅N₃) is a polycyclic aromatic hydrocarbon derivative featuring three amine groups at positions 1, 4, and 5 of the naphthalene core, along with methyl substituents at positions 2 and 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic electronics, coordination chemistry, and magnetic materials. The methyl groups enhance molecular rigidity and influence π-electron delocalization, while the triamine moieties provide sites for hydrogen bonding and metal coordination .

Although direct studies on this compound are sparse, insights can be drawn from analogous methyl- and amine-functionalized naphthalenes. For example, potassium-doped 2,3-dimethylnaphthalene exhibits Pauli paramagnetism due to electron transfer from potassium to the organic framework, highlighting the role of methyl groups in stabilizing charge-transfer complexes .

Properties

CAS No. |

61735-65-7 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

2,3-dimethylnaphthalene-1,4,5-triamine |

InChI |

InChI=1S/C12H15N3/c1-6-7(2)12(15)10-8(11(6)14)4-3-5-9(10)13/h3-5H,13-15H2,1-2H3 |

InChI Key |

YLCHSCHSMAUEDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1N)C=CC=C2N)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3-Dimethylnaphthalene-1,4,5-triamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,3-dimethylnaphthalene to introduce nitro groups, followed by reduction to convert these nitro groups into amine groups. The reaction conditions often involve the use of strong acids for nitration and hydrogenation catalysts for reduction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2,3-Dimethylnaphthalene-1,4,5-triamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully hydrogenated amine derivatives.

Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and acylating agents like acetic anhydride.

Major Products: The major products depend on the specific reaction conditions but can include various substituted naphthalene derivatives and amine-functionalized compounds.

Scientific Research Applications

2,3-Dimethylnaphthalene-1,4,5-triamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound’s amine groups make it a potential candidate for studying enzyme interactions and protein modifications.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules.

Industry: It is used in the production of dyes, pigments, and other materials that require specific amine functionalities.

Mechanism of Action

The mechanism by which 2,3-Dimethylnaphthalene-1,4,5-triamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 2,3-dimethylnaphthalene-1,4,5-triamine with related compounds:

Key Observations:

- Methyl vs. Amine Substituents: Methyl groups (e.g., in 2,3-dimethylnaphthalene) enhance stability in doped systems by reducing steric hindrance and facilitating electron transfer . In contrast, amine groups (as in naphthalene-1,4-diamine) introduce polarity and coordination sites, increasing solubility and reactivity.

- Positional Isomerism: 1,3-Dimethylnaphthalene has a lower melting point (-5°C) compared to other isomers, likely due to reduced symmetry and weaker intermolecular forces . The 2,3-dimethyl configuration promotes planar molecular stacking, critical for charge transport in doped systems .

Magnetic and Reactivity Profiles

- 2,3-Dimethylnaphthalene (K-doped): Exhibits temperature-independent Pauli paramagnetism, suggesting metallic behavior induced by electron donation from potassium .

Environmental and Analytical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.